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Application Notes
Three-dimensional (3D) tumor spheroid models are increasingly recognized as more

physiologically relevant systems for preclinical drug screening compared to traditional 2D cell

cultures. These models better mimic the complex tumor microenvironment, including cell-cell

interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial for

evaluating the efficacy of anti-cancer agents. Adrixetinib (Q702), a potent and selective triple

kinase inhibitor targeting AXL, MER, and CSF1R, presents a promising therapeutic strategy.[1]

[2] Its mechanism of action involves not only direct effects on tumor cells but also modulation of

the tumor immune microenvironment, making 3D spheroid models particularly suitable for its

evaluation.[1][2]

Adrixetinib TFA (Trifluoroacetic acid salt) is a formulation of Adrixetinib suitable for in vitro

studies. The application of Adrixetinib TFA in 3D tumor spheroid models allows for a more

accurate assessment of its anti-tumor activity, including its ability to inhibit spheroid growth,

induce apoptosis, and alter the cellular composition of the spheroid, particularly in co-culture

models incorporating immune cells like macrophages.

Key Applications:

Monoculture Spheroid Growth Inhibition: Assess the direct cytotoxic or cytostatic effects of

Adrixetinib TFA on tumor spheroids derived from a single cancer cell line.
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Co-culture Spheroid Models: Investigate the impact of Adrixetinib TFA on the interplay

between cancer cells and immune cells (e.g., macrophages) within the tumor

microenvironment. Given that CSF1R is a key target of Adrixetinib and is crucial for

macrophage differentiation and survival, co-culture models are highly relevant.

Invasion Assays: Evaluate the effect of Adrixetinib TFA on the invasive potential of tumor

spheroids embedded in an extracellular matrix, mimicking tumor invasion into surrounding

tissues.

Analysis of Signaling Pathways: Elucidate the molecular mechanisms of Adrixetinib TFA
action by analyzing the modulation of AXL, MER, and CSF1R downstream signaling

pathways within the 3D spheroid context.

Quantitative Data Summary
The following tables represent hypothetical data that could be generated from the described

experimental protocols. These tables are intended to serve as templates for data presentation.

Table 1: IC50 Values of Adrixetinib TFA in 2D Monolayer vs. 3D Spheroid Cultures

Cell Line IC50 in 2D Culture (µM)
IC50 in 3D Spheroid
Culture (µM)

Cancer Cell Line A 0.5 2.5

Cancer Cell Line B 1.2 8.0

Cancer Cell Line C 0.8 5.3

Table 2: Effect of Adrixetinib TFA on Spheroid Size and Viability
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Treatment Concentration (µM)
Average Spheroid
Diameter (µm)

% Viability (relative
to control)

Vehicle Control - 550 ± 25 100%

Adrixetinib TFA 1 480 ± 30 85%

Adrixetinib TFA 5 350 ± 20 60%

Adrixetinib TFA 10 200 ± 15 35%

Table 3: Modulation of Macrophage Polarization in Co-culture Spheroids by Adrixetinib TFA

Treatment Concentration (µM)
% M1 Macrophages
(CD86+)

% M2 Macrophages
(CD206+)

Vehicle Control - 15% 85%

Adrixetinib TFA 5 45% 55%

Adrixetinib TFA 10 65% 35%

Experimental Protocols
Protocol 1: Monoculture 3D Tumor Spheroid Formation
and Drug Treatment
This protocol describes the generation of tumor spheroids from a single cancer cell line and

subsequent treatment with Adrixetinib TFA.

Materials:

Cancer cell line of interest

Complete cell culture medium

Adrixetinib TFA stock solution (in DMSO)

Ultra-low attachment (ULA) 96-well round-bottom plates
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Phosphate-buffered saline (PBS)

Trypsin-EDTA

Cell counting device (e.g., hemocytometer or automated cell counter)

Cell viability reagent for 3D cultures (e.g., CellTiter-Glo® 3D)

Plate reader for luminescence detection

Procedure:

Cell Preparation: Culture cancer cells in standard 2D flasks until they reach 70-80%

confluency. Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to

obtain a cell pellet. Resuspend the cells in complete medium and perform a cell count to

determine the cell concentration and viability.

Spheroid Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000

cells/100 µL, to be optimized for each cell line). Seed 100 µL of the cell suspension into each

well of a ULA 96-well round-bottom plate.

Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to

facilitate cell aggregation. Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for

spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Drug Preparation and Treatment: Prepare serial dilutions of Adrixetinib TFA in complete

culture medium from the stock solution. Once spheroids have formed and reached a desired

size (e.g., 300-500 µm in diameter), carefully remove 50 µL of the medium from each well

and replace it with 50 µL of the medium containing Adrixetinib TFA at 2x the final desired

concentration. Include a vehicle control (medium with the same concentration of DMSO).

Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours).

Assessment of Spheroid Growth (Optional): Image the spheroids at different time points

using an inverted microscope. Measure the diameter of the spheroids using image analysis

software to assess the effect of the treatment on spheroid growth.
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Cell Viability Assay: At the end of the treatment period, perform a cell viability assay

according to the manufacturer's instructions for the chosen 3D-specific reagent. This typically

involves adding the reagent to each well, incubating to induce cell lysis and stabilize the

signal, and then measuring luminescence with a plate reader.

Protocol 2: Macrophage-Tumor Co-culture Spheroid
Model
This protocol outlines the formation of co-culture spheroids containing both cancer cells and

macrophages to evaluate the immunomodulatory effects of Adrixetinib TFA.

Materials:

Cancer cell line

Monocyte cell line (e.g., THP-1) or primary human monocytes

PMA (Phorbol 12-myristate 13-acetate) for macrophage differentiation (if using THP-1)

Complete cell culture medium for cancer cells and macrophages

Adrixetinib TFA

ULA 96-well round-bottom plates

Flow cytometer

Antibodies for macrophage markers (e.g., anti-CD86 for M1, anti-CD206 for M2)

Procedure:

Macrophage Differentiation (if using THP-1): Differentiate THP-1 monocytes into M0

macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation,

wash the cells and incubate in fresh medium for at least 24 hours before co-culture.

Co-culture Spheroid Formation: Harvest both the cancer cells and the differentiated

macrophages. Prepare a mixed cell suspension containing cancer cells and macrophages at
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a desired ratio (e.g., 5:1 or 10:1). Seed the mixed cell suspension into ULA 96-well plates as

described in Protocol 1.

Spheroid Formation and Treatment: Allow the co-culture spheroids to form over 3-5 days.

Treat the spheroids with Adrixetinib TFA as described in Protocol 1.

Spheroid Dissociation: After treatment, collect the spheroids from each well. Wash them with

PBS and dissociate them into a single-cell suspension using an appropriate dissociation

reagent (e.g., TrypLE™, or a combination of collagenase and dispase).

Flow Cytometry Analysis: Stain the single-cell suspension with fluorescently labeled

antibodies against macrophage markers (e.g., CD86, CD206) and a cancer cell marker to

distinguish the two populations. Analyze the stained cells using a flow cytometer to quantify

the proportion of M1 and M2 macrophages in the treated versus control spheroids.
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Caption: Putative signaling pathway of Adrixetinib TFA in a 3D tumor spheroid model.
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Caption: Experimental workflow for evaluating Adrixetinib TFA in 3D tumor spheroid models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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